molecular formula C11H12O4 B8452244 [4-(2-Oxopropyl)phenoxy]acetic acid

[4-(2-Oxopropyl)phenoxy]acetic acid

Cat. No.: B8452244
M. Wt: 208.21 g/mol
InChI Key: MUNVKGDYHLVDGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(2-Oxopropyl)phenoxy]acetic acid is a phenoxyacetic acid derivative, a class of compounds that serves as a fundamental scaffold in the development of bioactive molecules . As a member of the phenoxyacetic acid family, its structure is of significant interest in both medicinal and agricultural chemistry for the design and synthesis of novel compounds . Research Applications and Value: In medicinal chemistry research, phenoxyacetic acid derivatives are investigated for their diverse pharmacological potential. Structural analogs have been studied for various biological activities, positioning this chemical class as a valuable template for discovering new therapeutic agents . Researchers utilize this and related structures as key intermediates in organic synthesis, particularly in the construction of more complex molecules like heterocycles (e.g., thiazole and oxazoline derivatives) that are screened for cytotoxic and anti-proliferative activities . In agrochemical research, the phenoxyacetic acid backbone is the cornerstone of a major family of herbicides, such as 2,4-D and MCPA . These compounds typically function by mimicking the plant hormone auxin (indoleacetic acid, IAA), leading to uncontrolled growth in broad-leaf plants . While the specific activity of this compound may vary, it provides an essential core structure for investigating structure-activity relationships in plant science and developing new selective agents . Handling and Safety: This product is intended For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the material safety data sheet (MSDS) prior to handling and adhere to all appropriate safety protocols in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

2-[4-(2-oxopropyl)phenoxy]acetic acid

InChI

InChI=1S/C11H12O4/c1-8(12)6-9-2-4-10(5-3-9)15-7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14)

InChI Key

MUNVKGDYHLVDGG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC=C(C=C1)OCC(=O)O

Origin of Product

United States

Contextualizing 4 2 Oxopropyl Phenoxy Acetic Acid Within Phenoxyacetic Acid Derivatives

[4-(2-Oxopropyl)phenoxy]acetic acid is a derivative of phenoxyacetic acid, a foundational organic compound. Phenoxyacetic acid itself is an O-phenyl derivative of glycolic acid and a metabolite of 2-phenoxyethanol. jetir.orgjetir.orgnih.gov This parent molecule, with the chemical formula C₈H₈O₃, appears as a white, crystalline solid and is soluble in organic solvents like ethanol (B145695) and ether. nih.govnih.gov

The core structure of phenoxyacetic acid is a versatile scaffold that has been extensively modified to create a wide array of derivatives. jetir.org These derivatives are characterized by substitutions on the phenyl ring, leading to a diverse range of chemical properties and biological activities. nih.gov this compound is structurally defined by the presence of an acetic acid group linked via an ether bond to a benzene (B151609) ring, which is further substituted at the para-position (the 4-position) with a 2-oxopropyl group (-CH₂COCH₃).

The phenoxyacetic acid moiety is a central feature in numerous compounds utilized in the manufacturing of pharmaceuticals, pesticides, fungicides, and dyes. jetir.orgjetir.orgnih.gov Its derivatives have been explored for a multitude of pharmacological applications, underscoring the importance of this chemical class in medicinal chemistry. jetir.orgnih.gov

PropertyValueSource
Molecular Formula C₈H₈O₃ jetir.orgnih.gov
Molecular Weight 152.15 g/mol nih.govchemeo.com
Appearance White solid / Light tan powder nih.gov
Melting Point 98-100 °C (208-212 °F) nih.gov
Boiling Point 285 °C (545 °F) (decomposes) nih.gov
LogP (Octanol/Water Partition Coefficient) 1.34 nih.gov
Acidity (pKa) 3.17 nih.gov

Academic Significance and Contemporary Research Trajectories for 4 2 Oxopropyl Phenoxy Acetic Acid and Analogues

Classical and Established Synthetic Routes

Traditional methods for the synthesis of this compound and its derivatives have been well-documented, primarily relying on alkylation, ester hydrolysis, and condensation reactions. These routes are valued for their reliability and the wealth of available procedural knowledge.

Alkylation Strategies for Phenoxyacetic Acid Formation

A cornerstone of phenoxyacetic acid synthesis is the Williamson ether synthesis, an alkylation reaction involving a phenoxide and a halo-acid. In the context of this compound, this typically involves the reaction of 4-hydroxyphenylacetone (B1242247) (the phenol (B47542) component) with an alpha-haloacetic acid, such as chloroacetic acid, in the presence of a base. tandfonline.com The base, commonly sodium hydroxide, deprotonates the phenolic hydroxyl group to form the more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the halo-acid, displacing the halide and forming the ether linkage.

The classical approach often involves heating the reactants in a suitable solvent for several hours to ensure the completion of the reaction. tandfonline.com The general scheme for this alkylation is as follows:

Reaction Scheme: Williamson Ether Synthesis of this compound

Reactant 1 Reactant 2 Base Product
4-Hydroxyphenylacetone Chloroacetic Acid Sodium Hydroxide This compound

This method's versatility allows for the synthesis of a wide array of substituted phenoxyacetic acids by simply varying the starting phenol.

Preparation via Ester Hydrolysis of Precursors

An alternative and frequently employed strategy involves the synthesis of an ester precursor, followed by hydrolysis to yield the final carboxylic acid. This two-step approach can sometimes offer advantages in terms of purification and handling of intermediates. The synthesis begins with the alkylation of the phenol with an alkyl haloacetate (e.g., ethyl chloroacetate) to form the corresponding ester, ethyl [4-(2-oxopropyl)phenoxy]acetate.

This ester intermediate can then be hydrolyzed under either acidic or basic conditions to yield this compound. Alkaline hydrolysis, or saponification, is commonly carried out using an aqueous solution of a strong base like sodium hydroxide, followed by acidification to precipitate the carboxylic acid.

Table: Comparison of Hydrolysis Conditions for Ester Precursors

Hydrolysis Type Reagents Conditions Outcome
Alkaline Hydrolysis Aqueous NaOH Reflux Sodium salt of the acid, followed by acidification to yield the free acid.
Enzymatic Hydrolysis Lipases Buffered solution (pH 7-8) Selective cleavage of the ester bond.

This method is particularly useful when direct alkylation with a halo-acid proves to be problematic or results in low yields.

Condensation Reactions in Phenoxyacetic Acid Derivative Synthesis

Condensation reactions are fundamental in organic synthesis and play a role in the creation of various derivatives of phenoxyacetic acids. libretexts.org While not a direct route to the parent acid itself, these reactions are crucial for creating more complex analogues. For instance, the carboxylic acid group of a phenoxyacetic acid can be activated and then reacted with an alcohol or an amine to form esters or amides, respectively. jocpr.com

One common method involves the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to facilitate the formation of an amide or ester bond. Another approach is the conversion of the carboxylic acid to a more reactive species like an acid chloride, which then readily reacts with a nucleophile. These condensation reactions are essential for building a library of derivatives with diverse functional groups, which is a key strategy in medicinal chemistry for structure-activity relationship (SAR) studies. researchgate.net

Advanced and Green Chemistry Approaches

In recent years, there has been a significant shift towards developing more environmentally friendly and efficient synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and decrease energy consumption.

Microwave-Assisted Synthesis (Solvent-Free and Catalyst-Free Methods)

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. cem.com For the synthesis of phenoxyacetic acids, microwave irradiation has been shown to dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating methods. tandfonline.com

A particularly attractive aspect of this technology is the ability to perform reactions under solvent-free conditions. tandfonline.comfarmaciajournal.com In a typical solvent-free microwave synthesis of phenoxyacetic acids, the neat reactants (the phenol, a halo-acetic acid, and a solid base like sodium hydroxide) are mixed and irradiated in a microwave reactor. tandfonline.com The rapid and efficient heating provided by the microwaves drives the reaction to completion in a fraction of the time required for traditional methods. This approach not only simplifies the workup procedure but also aligns with the principles of green chemistry by eliminating the need for potentially harmful solvents. farmaciajournal.com

Table: Comparison of Conventional vs. Microwave-Assisted Synthesis of Phenoxyacetic Acids

Method Heating Solvent Reaction Time Yield Reference
Conventional Reflux Aqueous/Organic Hours 45-70% tandfonline.com
Microwave-Assisted Microwave Irradiation Solvent-Free Minutes Very Good tandfonline.comtandfonline.com

Design and Synthesis of Novel this compound Analogues

The core structure of this compound serves as a versatile scaffold for the design and synthesis of novel analogues with potential applications in various fields, including pharmaceuticals and materials science. nih.govnih.gov Researchers are actively exploring modifications to different parts of the molecule to modulate its biological activity and physical properties.

The general strategy for creating these analogues involves the synthesis of derivatives with substitutions on the phenyl ring, modifications of the oxopropyl side chain, or transformation of the carboxylic acid moiety. For example, novel phenoxyacetic acid derivatives have been synthesized and evaluated as selective COX-2 inhibitors. nih.govresearchgate.net The synthesis of these new compounds often employs the fundamental reactions described in the classical routes, but with a focus on creating a diverse library of molecules for biological screening. researchgate.netnoveltyjournals.com The development of these analogues is crucial for understanding the structure-activity relationships and for the discovery of new lead compounds. nih.gov

Incorporation of Ketonic Moieties into Phenoxyacetic Acid Scaffolds

The introduction of a ketone group onto a phenoxyacetic acid framework is a key step in the synthesis of the target compound. This can be achieved through various synthetic routes. One common approach involves the use of a starting material that already contains a ketone or a precursor to a ketone.

For instance, the degradation of phenoxybutyric acid by certain fungi, such as Penicillium canescens, has been observed to produce phenoxypropan-2-one, a methyl ketone. nih.gov This biochemical transformation highlights a potential pathway for forming the ketonic side chain. While this is a biological process, it provides insight into the types of chemical reactions that could be employed in a laboratory setting.

A general chemical approach to synthesizing phenoxyacetic acids involves the reaction of a sodium phenolate (B1203915) with sodium chloroacetate. wikipedia.org To synthesize this compound, a suitable starting phenol would be one that already bears the 2-oxopropyl group at the para position.

The table below outlines a general synthetic approach.

Reactant 1Reactant 2ProductDescription
4-(2-Oxopropyl)phenolChloroacetic acidThis compoundWilliamson ether synthesis

Amide and Hydrazide Functionalization

The carboxylic acid group of this compound is a versatile functional handle that allows for the synthesis of a wide array of derivatives, including amides and hydrazides. These functionalizations can introduce new properties to the molecule. frontiersin.org

Amide Synthesis: Amides are typically formed by reacting the carboxylic acid with an amine in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC). researchgate.net This method facilitates the formation of the amide bond by activating the carboxylic acid.

Hydrazide Synthesis: Hydrazides are synthesized by reacting the corresponding ester of the phenoxyacetic acid with hydrazine (B178648) hydrate (B1144303). nih.gov For example, the ethyl ester of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid is treated with hydrazine hydrate to yield the corresponding hydrazide. nih.gov This resulting hydrazide can then be used as a key intermediate for synthesizing various other compounds, such as Schiff's bases. nih.gov The hydrazide functional group is found in many biologically active compounds. nih.gov

The table below summarizes the synthesis of amides and hydrazides from a phenoxyacetic acid.

Starting MaterialReagentProduct Type
This compoundAmine, DCCAmide
Ethyl [4-(2-oxopropyl)phenoxy]acetateHydrazine hydrateHydrazide

Heterocyclic Ring System Integration into Phenoxyacetic Acid Structures

The core structure of this compound can be further elaborated by integrating heterocyclic ring systems. This is often achieved by utilizing the reactivity of the functional groups present in the molecule or its derivatives. Heterocyclic compounds are of significant interest due to their wide range of applications, particularly in medicinal chemistry. researchgate.net

One common strategy involves the cyclization of derivatives. For example, hydrazides derived from phenoxyacetic acids can be used to construct various five-membered heterocyclic rings. nih.gov Reaction with carbon disulfide can lead to the formation of oxadiazole rings, while treatment with potassium isothiocyanate can yield triazole rings. nih.gov Furthermore, cyclo-condensation of a hydrazide with a dicarbonyl compound like pentane-2,4-dione can produce pyrazole (B372694) derivatives. nih.gov

Photochemical cyclizations offer another powerful method for synthesizing heterocyclic compounds under mild conditions. chim.it These reactions can be used to create a variety of ring systems, including indolocarbazoles and corannulene (B50411) structures. chim.it

The table below illustrates some examples of heterocyclic ring formation from phenoxyacetic acid derivatives.

Starting DerivativeReagentResulting Heterocycle
HydrazideCarbon disulfideOxadiazole
HydrazidePotassium isothiocyanateTriazole
HydrazidePentane-2,4-dionePyrazole

Directed Chemical Transformations (e.g., O-Alkylation, Halogenation)

Directed chemical transformations, such as O-alkylation and halogenation, allow for precise modification of the this compound scaffold.

O-Alkylation: This reaction involves the introduction of an alkyl group onto the oxygen atom of the phenoxy group. google.com The process is typically carried out by reacting the corresponding phenolic compound with an alkylating agent, such as an alkanol, in the presence of a catalyst. google.com Various catalysts can be employed, including both acids and bases. researchgate.netresearchgate.net The choice of catalyst can influence the selectivity of the reaction, particularly in cases where multiple hydroxyl groups are present. researchgate.net

Halogenation: Halogen atoms can be introduced into the aromatic ring of the phenoxyacetic acid structure through electrophilic substitution reactions. wikipedia.org The reactivity and regioselectivity of the halogenation are influenced by the nature of the halogen and the substituents already present on the aromatic ring. wikipedia.org For instance, the alpha-halogenation of ketones can occur under both acidic and basic conditions, proceeding through an enol or enolate intermediate, respectively. libretexts.orgyoutube.com It is important to note that under basic conditions, multiple halogenations can occur. libretexts.org

The table below summarizes these directed chemical transformations.

TransformationReagentsKey Features
O-Alkylation Alkanol, Catalyst (Acid or Base)Introduces an alkyl group to the phenoxy oxygen. google.com
Halogenation Halogen (e.g., Br₂, Cl₂), Catalyst (optional)Introduces a halogen atom to the aromatic ring or alpha to the ketone. wikipedia.orglibretexts.org

Retrosynthetic Analysis and Reaction Pathway Elucidation

Retrosynthetic analysis is a powerful tool for planning the synthesis of a target molecule like this compound. It involves mentally breaking down the molecule into simpler, commercially available starting materials. amazonaws.com

For this compound, a key disconnection is the ether linkage. This suggests that the molecule can be synthesized from a phenol and a derivative of acetic acid. amazonaws.com The phenolate anion acts as a nucleophile, attacking an electrophilic carbon on the acetic acid moiety. wikipedia.org

The reaction pathway for the synthesis of phenoxyacetic acids generally follows the Williamson ether synthesis. wikipedia.org This involves the deprotonation of a phenol to form a phenoxide, which then undergoes nucleophilic substitution with a haloacetic acid, typically chloroacetic acid.

A plausible retrosynthetic pathway for this compound is shown below:

Target Molecule: this compound

Disconnection: C-O bond of the ether

Synthons: 4-(2-Oxopropyl)phenoxide anion and ⁺CH₂COOH

Synthetic Equivalents: 4-(2-Oxopropyl)phenol and Chloroacetic acid

The reaction would proceed by treating 4-(2-oxopropyl)phenol with a base to generate the phenoxide, followed by reaction with chloroacetic acid.

Biochemical and Mechanistic Investigations of 4 2 Oxopropyl Phenoxy Acetic Acid and Its Analogues

Exploration of Biological Activities and Structure-Activity Relationships (SAR)

Phenoxyacetic acid and its derivatives are a versatile class of compounds, demonstrating a spectrum of biological effects, including antimicrobial, hypolipidemic, and anticancer activities. jetir.org The nature and position of substituents on the phenoxy ring and modifications of the acetic acid side chain play a crucial role in determining the potency and selectivity of these analogues. nih.govresearchgate.net

Hypolipidemic Effects and Molecular Correlates

Several studies have highlighted the potential of phenoxyacetic acid analogues as hypolipidemic agents, capable of lowering elevated levels of lipids in the blood. nih.govnih.gov For instance, certain derivatives related to alpha-asarone (B1198078) have been shown to significantly decrease total cholesterol and LDL-cholesterol levels in both normal and hypercholesterolemic rats. nih.gov Another study on novel phenoxyalkylcarboxylic acid derivatives identified a compound that effectively lowered both triglycerides and total cholesterol in a hyperlipidemic mouse model. nih.gov

The molecular mechanisms underlying these hypolipidemic effects are being actively investigated. One proposed mechanism involves the activation of peroxisome proliferator-activated receptor alpha (PPARα). nih.govresearchgate.net Fibrates, a class of hypolipidemic drugs, are known to activate PPARα, which in turn regulates the transcription of genes involved in lipid metabolism, leading to increased lipolysis and a reduction in plasma triglycerides. researchgate.net Docking studies have suggested that some phenoxyalkylcarboxylic acid derivatives can interact with the ligand-binding domain of PPARα, indicating a similar mechanism of action. nih.gov

Compound/AnalogueEffect on Lipid ProfileReference
Phenoxyacetic acid derivatives related to alpha-asaroneSignificantly decreased total cholesterol and LDL-cholesterol in rats. nih.gov
Novel phenoxyalkylcarboxylic acid derivative (30b)Lowered triglycerides by 48.5% and total cholesterol by 44.2% in a hyperlipidemic mouse model. nih.gov
2-methyl-2-(substituted phenyl isoxazol)phenoxyacetic acid derivativesShowed significant decrease in serum total cholesterol, triglycerides, LDL, and VLDL, with an increase in HDL in rats. nih.gov

This table presents a selection of findings on the hypolipidemic effects of various phenoxyacetic acid analogues.

Anticancer Activity and Cytotoxic Profiles

A growing body of evidence suggests that phenoxyacetic acid derivatives and related phenolic compounds possess anticancer properties, exhibiting cytotoxicity against various cancer cell lines. uc.ptnih.govnih.gov The antiproliferative and cytotoxic effects are often dependent on the specific structural features of the compounds, such as the number and position of hydroxyl groups on the aromatic ring and the nature of the ester group. uc.pt

For example, a study on phenolic acid derivatives found that their cytotoxic effects were more pronounced on malignant cells compared to normal fibroblasts, suggesting a degree of cancer cell specificity. uc.pt In another study, certain 2-(substituted phenoxy) acetamide (B32628) derivatives were synthesized and evaluated for their anticancer activity, with some compounds showing promising results. nih.gov The introduction of halogen atoms on the aromatic ring was found to be favorable for anticancer activity. nih.gov

The mechanisms behind the anticancer activity of these compounds are multifaceted. Some phenoxy-phenyl isoxazoles, which are structurally related, have been identified as potent inhibitors of acetyl-CoA carboxylase (ACC). nih.gov ACC plays a crucial role in fatty acid synthesis, which is often upregulated in cancer cells to support their rapid proliferation. nih.gov By inhibiting ACC, these compounds can decrease intracellular malonyl-CoA levels, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov Other phenolic compounds, like caffeic acid phenethyl ester (CAPE), have been shown to induce cell cycle arrest and apoptosis in breast cancer cells. nih.gov

Compound/AnalogueCancer Cell Line(s)Observed EffectReference
Phenolic acid esters (e.g., propyl gallate)HeLa (cervix adenocarcinoma)Growth inhibition, with IC50 values indicating antiproliferative potential. uc.pt
4-phenoxy-phenyl isoxazole (B147169) derivatives (6g, 6l)A549, HepG2, MDA-MB-231Potent ACC inhibitory activity and strong cytotoxicity, inducing apoptosis. nih.gov
2-(4-nitrophenoxy)acetamide derivative (3c)Not specifiedExhibited anticancer activity. nih.gov
Phenoxazine derivativesA549, HepG2, MCF7Inhibition of cellular metabolic activity, with CC50 values in the nanomolar to micromolar range. nih.gov

This table summarizes the cytotoxic profiles of selected phenoxyacetic acid analogues and related compounds against various cancer cell lines.

Apoptosis Induction and Cell Cycle Progression Modulation

There is currently no specific data available in the scientific literature detailing the effects of [4-(2-Oxopropyl)phenoxy]acetic acid on apoptosis induction or cell cycle progression. However, studies on other phenoxyacetic acid derivatives suggest that this class of compounds can influence cell proliferation and survival. For instance, certain 4-phenoxy-phenyl isoxazole derivatives have been shown to induce apoptosis and cause cell cycle arrest at the G0/G1 phase in cancer cells. nih.gov These effects were linked to the inhibition of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. nih.gov Similarly, other phenolic compounds are known to induce apoptosis in leukemia cell lines through various mechanisms, including the generation of reactive oxygen species and impairment of mitochondrial function. nih.gov The combination of the non-steroidal anti-inflammatory drug (NSAID) diclofenac, an acetic acid derivative, with docosahexaenoic acid (DHA) has also been shown to synergistically induce apoptosis in lung cancer cells. researchgate.net

Inhibition of Metalloproteinases (MMPs)

Specific studies on the inhibition of matrix metalloproteinases (MMPs) by this compound have not been identified. MMPs are a family of enzymes involved in the degradation of the extracellular matrix and are implicated in various diseases, including osteoarthritis and cancer. nih.govnih.gov The development of MMP inhibitors is an active area of research. While some broad-spectrum MMP inhibitors have faced challenges in clinical trials due to side effects, efforts are ongoing to develop more selective inhibitors. nih.gov For example, chlorhexidine (B1668724) has been shown to inhibit the activity of MMP-2, MMP-8, and MMP-9, suggesting a potential cation-chelating mechanism of action. nih.gov Given the structural features of phenoxyacetic acids, their potential to interact with the active sites of MMPs could be an area for future investigation.

Hemoglobin-Oxygen Affinity Modulation (P50 values)

There is no available data on the modulation of hemoglobin-oxygen affinity (P50 values) by this compound. The P50 value represents the partial pressure of oxygen at which hemoglobin is 50% saturated and is a key indicator of oxygen delivery to tissues. nih.gov Certain phenoxyacetic acid derivatives, such as efaproxiral, have been developed as allosteric modulators of hemoglobin, designed to decrease its oxygen affinity and enhance oxygen release to hypoxic tissues, thereby acting as radiosensitizers in cancer therapy. nih.gov The affinity of hemoglobin for oxygen is influenced by various factors, including pH, temperature, and the concentration of 2,3-diphosphoglycerate (2,3-DPG). scispace.com Compounds that can modulate this affinity have potential therapeutic applications in conditions associated with tissue hypoxia. nih.gov

Antiviral Properties, Including Integrase Inhibition

No studies have been found that specifically evaluate the antiviral properties, including integrase inhibition, of this compound. However, research into other phenoxyacetic acid derivatives has explored their potential as antiviral agents. A study on substituted phenoxyacetic acid-derived pyrazolines showed that while some compounds exhibited cytotoxicity, none demonstrated specific antiviral activity. nih.gov HIV-1 integrase is a crucial enzyme for viral replication, and its inhibition is a key strategy in antiretroviral therapy. nih.gov Integrase inhibitors work by preventing the integration of viral DNA into the host genome. nih.gov The discovery of novel integrase inhibitors with different binding modes and resistance profiles remains an important area of research. nih.gov

Proteasome Inhibition Studies

There is no specific information available regarding proteasome inhibition by this compound. The proteasome is a large protein complex responsible for degrading damaged or unnecessary proteins within the cell, and its inhibition is a validated strategy in cancer therapy. nih.govnih.gov Inhibition of the proteasome can disrupt cellular processes that are critical for cancer cell survival and proliferation. nih.gov Research has led to the development of various classes of proteasome inhibitors, including peptide boronates and epoxyketones. nih.govsci-hub.se The identification of new proteasome inhibitors with improved selectivity and efficacy is an ongoing effort in drug discovery. nih.gov

Identification and Characterization of Molecular Targets

Enzyme Binding and Inhibition Kinetics (e.g., PARP-1, Tyrosine-protein kinase Lck, Integrase)

Specific data on the binding and inhibition kinetics of this compound with the enzymes PARP-1, Tyrosine-protein kinase Lck, or Integrase is not available in the current scientific literature.

PARP-1: Poly(ADP-ribose) polymerase-1 (PARP-1) is an enzyme involved in DNA repair, and its inhibition is a therapeutic strategy for certain types of cancer. researchgate.netnih.govnih.gov The design of PARP-1 inhibitors is often based on mimicking the nicotinamide (B372718) portion of its substrate, NAD+. nih.gov

Tyrosine-protein kinase Lck: Lck is a tyrosine kinase that plays a critical role in T-cell activation, making it a target for immunosuppressive therapies for autoimmune diseases and organ transplant rejection. derpharmachemica.comresearchgate.netresearchgate.net Numerous compounds have been investigated as Lck inhibitors. researchgate.net

Integrase: As mentioned previously, HIV-1 integrase is a key target for antiviral drugs. nih.gov The development of integrase inhibitors has been a significant advancement in the treatment of HIV/AIDS. nih.gov

While direct evidence is lacking for this compound, the diverse biological activities reported for the broader class of phenoxyacetic acid derivatives suggest that this compound could be a candidate for future screening and detailed mechanistic studies against these and other important biological targets.

Receptor Interaction Studies

While direct receptor binding studies on this compound are not extensively documented in publicly available literature, research on analogous phenoxyacetic acid derivatives provides significant insights into their potential molecular targets and mechanisms of action. These studies reveal that compounds with a phenoxyacetic acid scaffold can interact with a variety of receptors, often acting as agonists or mimetics.

One key area of investigation has been the interaction of phenoxyacetic acid derivatives with G-protein coupled receptors (GPCRs). For instance, certain analogues have been identified as potent agonists of Free Fatty Acid Receptor 1 (FFA1), a receptor implicated in glucose-stimulated insulin (B600854) secretion. prakritimitrango.com This suggests a potential role for such compounds in metabolic regulation.

Another well-studied target for phenoxyacetic acid analogues is the prostacyclin (PGI2) receptor. nih.gov Some derivatives have been shown to be nonprostanoid PGI2 mimetics, capable of inhibiting platelet aggregation. nih.gov The interaction with the PGI2 receptor is sensitive to the structural features of the phenoxyacetic acid derivative, including substitutions on the phenoxy ring and modifications of the acetic acid side chain. nih.gov Research indicates that the presence of small, polar, but uncharged substituents can be crucial for high-affinity binding and receptor activation. nih.gov

The following table summarizes the receptor interaction findings for some representative phenoxyacetic acid analogues:

Compound/Analogue ClassReceptor TargetObserved EffectReference
Phenylpropanoic acid derivativesFree Fatty Acid Receptor 1 (FFA1)Agonist activity, potential for glucose level reduction prakritimitrango.com
4,5-Diphenyloxazole derivatives of phenoxyacetic acidProstacyclin (PGI2) receptorInhibition of platelet aggregation, partial agonism nih.govnih.gov

These studies collectively suggest that the phenoxyacetic acid moiety serves as a versatile scaffold for designing molecules that can interact with specific receptors. The nature and position of substituents on the phenoxy ring and modifications to the acetic acid side chain are critical determinants of receptor affinity and pharmacological effect. For this compound, the presence of the 2-oxopropyl group at the para position of the phenoxy ring would be a key factor in determining its receptor binding profile.

Metabolic Fate and Biotransformation Pathways of Phenoxyacetic Acid Derivatives in Biological Systems

The metabolic fate of phenoxyacetic acid derivatives is crucial for understanding their persistence, and biological activity in various organisms. While specific data on this compound is limited, extensive research on structurally related phenoxyacetic acid herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA), provides a robust model for its likely biotransformation pathways. bohrium.comnih.govnih.govresearchgate.netresearchgate.netunl.eduuni-stuttgart.de

In biological systems, the metabolism of foreign compounds (xenobiotics) like phenoxyacetic acid derivatives generally proceeds through Phase I and Phase II reactions, aiming to increase their water solubility and facilitate their excretion. bohrium.com

Phase I Metabolism:

The initial biotransformation of phenoxyacetic acids often involves hydroxylation and cleavage of the ether linkage.

Hydroxylation: This is a common initial step, catalyzed by cytochrome P450 monooxygenases in animals and plants. nih.govunl.edu For this compound, hydroxylation could occur on the phenyl ring or on the propyl side chain. In the case of MCPA, hydroxylation occurs at the methyl group. nih.gov

Ether Bond Cleavage: The cleavage of the ether bond linking the phenyl ring and the acetic acid moiety is a key metabolic step, particularly in microorganisms. uni-stuttgart.de This reaction is often catalyzed by specific dioxygenases, such as 2,4-D/2-oxoglutarate dioxygenase. oup.comoup.com This cleavage results in the formation of a substituted phenol (B47542) and glycolic acid. nih.gov

Phase II Metabolism:

Following Phase I modifications, the resulting metabolites often undergo conjugation reactions to further increase their polarity.

Conjugation: The hydroxylated metabolites or the carboxylic acid group can be conjugated with endogenous molecules such as glucose (in plants) or glucuronic acid (in animals). bohrium.comnih.gov For example, unsubstituted phenoxyacetic acid is primarily metabolized through 4-hydroxylation followed by the formation of a phenolic glucoside in plant cells. nih.gov

The metabolic pathways can vary significantly between different organisms (e.g., mammals, plants, bacteria) and are influenced by environmental factors such as pH and temperature. prakritimitrango.comresearchgate.net For instance, certain bacterial strains, like Pseudomonas putida and Alcaligenes eutrophus, have been shown to efficiently degrade phenoxyacetic acid herbicides by utilizing them as a carbon source. nih.govuni-stuttgart.de

The table below outlines the primary metabolic transformations observed for phenoxyacetic acid derivatives in various biological systems.

Biological SystemKey Metabolic PathwaysKey Enzymes/ReactionsResulting MetabolitesReferences
Plants Hydroxylation, Conjugation with glucoseCytochrome P450 monooxygenases, GlucosyltransferasesHydroxylated derivatives, Glycoside conjugates nih.govnih.govunl.edu
Animals Primarily excreted unmetabolized, some conjugation-Parent compound, Conjugates bohrium.com
Microorganisms Ether bond cleavage, Ring hydroxylation, Ring cleavageDioxygenases, Phenol hydroxylasesSubstituted phenols, Catechols, Tricarboxylic acid cycle intermediates nih.govuni-stuttgart.deoup.comoup.com

Computational and Theoretical Studies on 4 2 Oxopropyl Phenoxy Acetic Acid and Its Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity. For phenoxyacetic acid derivatives, molecular docking studies have been employed to explore their interactions with various enzymes and receptors.

While specific docking studies on [4-(2-Oxopropyl)phenoxy]acetic acid are not extensively documented in publicly available literature, research on analogous phenoxyacetic acid derivatives provides valuable insights into their potential binding modes and targets. These studies often focus on enzymes involved in inflammation and neurotransmission.

Another significant target for this class of compounds is Monoamine Oxidase (MAO) , an enzyme involved in the metabolism of neurotransmitters. crpsonline.comresearchgate.net Docking simulations of phenoxyacetamide derivatives, which share the phenoxy core structure, have been used to elucidate their binding to both MAO-A and MAO-B isoforms. crpsonline.comresearchgate.net These studies help in understanding the structural requirements for selective inhibition, which is crucial for designing compounds with specific neurological effects.

The insights from these docking studies on related compounds suggest that this compound likely interacts with its biological targets through a combination of hydrogen bonding via its carboxylic acid group and hydrophobic interactions involving its aromatic ring and the 2-oxopropyl substituent. The specific nature and strength of these interactions would, of course, depend on the unique topology and chemical environment of the target protein's active site.

Table 1: Potential Molecular Targets for Phenoxyacetic Acid Derivatives and Key Interacting Residues Identified Through Molecular Docking of Analogs

Target ProteinKey Interacting Residues (from analog studies)Type of Interaction
Cyclooxygenase-2 (COX-2)Arginine, Tyrosine, SerineHydrogen Bonding, Pi-Alkyl
Monoamine Oxidase (MAO)Tyrosine, PhenylalanineHydrogen Bonding, Pi-Pi Stacking
Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ)Histidine, Serine, TyrosineHydrogen Bonding, Hydrophobic

In Silico Approaches for Mechanistic Prediction and Compound Design

In silico methods are increasingly used to predict the mechanism of action of novel compounds and to guide the design of new derivatives with improved properties. These approaches range from predicting pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) to elucidating potential biological pathways a compound might modulate.

For phenoxyacetic acid derivatives, in silico ADMET prediction is a crucial step in the early stages of drug discovery. nih.gov Studies on related compounds have utilized various computational models to assess properties like oral bioavailability, blood-brain barrier penetration, and potential toxicity. nih.govresearchgate.net These models often rely on the physicochemical properties of the molecule, such as its lipophilicity (logP), molecular weight, and the number of hydrogen bond donors and acceptors, which are all within the "drug-like" range for this compound. nih.gov

Pharmacophore modeling is another powerful in silico tool used in compound design. A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to be active at a specific biological target. For phenoxyacetic acids, a typical pharmacophore model would include a hydrogen bond acceptor (the carboxylic acid), a hydrogen bond donor (the carboxylic acid proton), and an aromatic/hydrophobic region (the substituted phenoxy group). By screening virtual libraries of compounds against such a pharmacophore, new derivatives with a higher probability of being active can be identified.

Mechanistic insights can also be gained by analyzing the electronic properties of the molecule, such as the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). crpsonline.com These "frontier orbitals" are key to understanding a molecule's reactivity and its ability to participate in chemical reactions, including those that occur within a biological system. For instance, the HOMO energy can be related to the molecule's ability to donate electrons, a property that can be important for its interaction with certain enzymatic targets. crpsonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the activity of new, untested compounds.

Several QSAR studies have been conducted on various series of phenoxyacetic acid derivatives to understand the structural requirements for different biological activities, including herbicidal, antimicrobial, and enzyme inhibitory effects. crpsonline.comnih.govnih.gov These studies typically involve calculating a wide range of molecular descriptors, which can be categorized as:

Constitutional descriptors: Related to the molecular formula and weight.

Topological descriptors: Describing the connectivity of atoms in the molecule.

Geometrical descriptors: Related to the 3D shape of the molecule.

Electronic descriptors: Describing the electronic properties, such as charge distribution and orbital energies.

Physicochemical descriptors: Such as logP and molar refractivity.

A study on phenoxyacetamide analogs as monoamine oxidase inhibitors found that descriptors like molecular weight and the energy of the highest occupied molecular orbital (HOMO) were significant in predicting inhibitory activity. crpsonline.com Another QSAR study on phenoxyacetic acid-derived congeners with potential herbicidal activity highlighted the importance of lipophilicity, polarizability, and the number of hydrogen bond donors and acceptors. nih.gov

For this compound, a QSAR model could be developed by synthesizing a series of derivatives with variations in the substituent on the phenyl ring or modifications to the acetic acid side chain. By measuring the biological activity of these compounds and calculating a range of molecular descriptors, a statistically significant QSAR model could be generated. Such a model would be invaluable for predicting the activity of new derivatives and for prioritizing synthetic efforts towards more potent compounds.

Table 2: Common Molecular Descriptors Used in QSAR Studies of Phenoxyacetic Acid Derivatives and Their General Influence on Activity

Descriptor CategoryExample DescriptorsGeneral Influence on Activity (from analog studies)
PhysicochemicalLogP (Lipophilicity)Often positively correlated with membrane permeability and binding to hydrophobic pockets. nih.gov
ElectronicHOMO/LUMO EnergyCan influence reactivity and interaction with electron-rich or electron-deficient sites on a target. crpsonline.com
TopologicalWiener IndexRelates to molecular branching and can impact how a molecule fits into a binding site.
ConstitutionalMolecular WeightCan be positively or negatively correlated with activity, depending on the target and the series of compounds. crpsonline.com

Environmental Behavior and Degradation Pathways of Phenoxyacetic Acid Derivatives

Hydrolytic Stability and Transformation in Aquatic Systems

Hydrolysis is a key chemical reaction that initiates the breakdown of certain phenoxyacetic acid derivatives, particularly their ester forms, in aquatic environments. nih.gov This process involves the cleavage of the ester bond, leading to the formation of the corresponding phenoxyacetic acid and an alcohol.

The rate of hydrolysis is significantly influenced by the chemical structure of the specific herbicide, the pH of the water, and the temperature. nih.gov Generally, the hydrolytic degradation of phenoxyacetic acid esters accelerates at higher temperatures and in alkaline conditions. nih.gov For instance, esters of alkoxylated alcohols, especially those with an ether bond close to the carboxyl group, tend to hydrolyze more rapidly than esters of aliphatic alcohols. nih.gov

It is important to note that while ester forms undergo hydrolysis, the acid and salt forms of phenoxyacetic acids dissociate in water to form anions. nih.gov The stability of the core phenoxyacetic acid structure to hydrolysis under typical environmental pH and temperature conditions is generally higher than that of its ester derivatives.

Biodegradation Processes in Diverse Environmental Compartments

Microbial degradation is a crucial process in the transformation and breakdown of phenoxyacetic acids in the environment. nih.gov A diverse range of microorganisms, including bacteria and fungi, found in soil and water possess the enzymatic machinery to utilize these compounds as a source of carbon and energy. nih.govprakritimitrango.com The efficiency of biodegradation is dependent on the specific properties of the compound and various environmental factors that affect microbial growth, such as temperature, pH, and the availability of oxygen and other nutrients. nih.gov

Phenoxyacetic acids are susceptible to degradation by both aerobic and anaerobic microorganisms. nih.gov

Aerobic Degradation: In the presence of oxygen, microbial degradation of phenoxyacetic acids is generally rapid and extensive. Many bacterial strains have been identified that can completely mineralize these compounds. For example, Pseudomonas putida has been shown to effectively degrade phenoxyacetic acid in soil. nih.gov Studies on related compounds like 2,4-D have demonstrated that under optimal conditions of neutral to slightly alkaline pH (7-8) and temperatures between 30°C and 40°C, bacterial strains can achieve over 99% degradation. prakritimitrango.com The degradation of 2,4-D typically involves the cleavage of the ether linkage as a key initial step. nih.gov

Anaerobic Degradation: Under anaerobic conditions (in the absence of oxygen), the biodegradation of phenoxyacetic acids still occurs, but generally at a slower rate compared to aerobic conditions. nih.gov For instance, in a study on a related compound, (4-methylcyclohexyl)methanol, the anaerobic degradation was significantly slower than the aerobic degradation. nih.gov The specific pathways and microbial consortia involved in anaerobic degradation can differ from those in aerobic environments.

Table 1: Factors Influencing Microbial Degradation of Phenoxyacetic Herbicides

Factor Influence on Degradation Optimal Conditions/Observations Source
Oxygen Aerobic degradation is generally faster and more complete than anaerobic degradation. - nih.govnih.gov
pH Affects microbial enzyme activity. Neutral to slightly alkaline (pH 7-8) is often optimal for bacterial degradation. prakritimitrango.com prakritimitrango.com
Temperature Influences microbial growth and enzyme kinetics. 30°C to 40°C has been shown to be optimal for the degradation of some phenoxyacetic herbicides. prakritimitrango.com prakritimitrango.com
Microbial Population The presence of adapted microbial communities enhances degradation rates. - nih.gov
Nutrient Availability Essential for microbial growth and metabolism. The presence of nitrogen and phosphorus can support biodegradation. nih.gov nih.gov

A common initial step in the microbial degradation of many phenoxyacetic acid herbicides is the cleavage of the ether bond, which separates the aromatic ring from the acetic acid side chain. nih.gov This often results in the formation of substituted phenols. For example:

The degradation of 2,4-D typically yields 2,4-dichlorophenol (B122985) (2,4-DCP) as a primary metabolite. nih.govnih.gov

The degradation of MCPA (4-chloro-2-methylphenoxyacetic acid) produces 4-chloro-2-methylphenol (4-C2MP) . nih.govnih.gov

These phenolic intermediates are generally more susceptible to further microbial attack and are eventually broken down into simpler molecules like carbon dioxide and water through ring cleavage and subsequent metabolic pathways. nih.gov These metabolites have been detected in groundwater, indicating that they can persist in the environment to some extent. nih.gov For instance, 2,4-dichlorophenol has been found in groundwater samples in Denmark, and 4-C2MP has been identified as a common contaminant in Ireland. nih.gov

Photodegradation Mechanisms and Environmental Fate

Photodegradation, or the breakdown of compounds by light, is another significant pathway for the dissipation of phenoxyacetic acids in the environment, particularly in shallow and sunlit aquatic systems. nih.govmurdoch.edu.au The effectiveness of photodegradation is dependent on the availability of sunlight, especially UV radiation, and the clarity of the water. mdpi.com

The process can occur through two primary mechanisms:

Direct Photolysis: The phenoxyacetic acid molecule directly absorbs light energy, leading to its chemical transformation. tsu.ru

Indirect Photolysis: Other substances in the water, known as photosensitizers, absorb light and then transfer that energy to the phenoxyacetic acid molecule, causing it to break down. tsu.ru

Studies on phenoxyacetic acid herbicides have shown that UV irradiation can effectively degrade these compounds. spiedigitallibrary.org The rate of phototransformation can be influenced by the concentration of the herbicide, with higher concentrations sometimes leading to slower degradation. spiedigitallibrary.org The degradation products of photolysis can include hydroxylated derivatives and, in the case of chlorinated phenoxyacetic acids, the corresponding chlorophenols. nih.govtsu.ru For example, the photodegradation of 2,4-D can produce 2,4-dichlorophenol. nih.gov

Table 2: Key Degradation Pathways for Phenoxyacetic Acids

Degradation Pathway Description Key Factors Common Products Source
Hydrolysis Chemical breakdown of ester forms in water. pH, Temperature, Compound Structure Parent Phenoxyacetic Acid, Alcohol nih.gov
Biodegradation Breakdown by microorganisms. Oxygen, pH, Temperature, Microbial Population Substituted Phenols, CO₂, Water nih.govnih.gov
Photodegradation Breakdown by sunlight. Light Intensity (UV), Water Clarity, Photosensitizers Hydroxylated Derivatives, Substituted Phenols nih.govtsu.ru

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Routes and Catalyst Development for [4-(2-Oxopropyl)phenoxy]acetic Acid

The synthesis of this compound can be approached through established methods for preparing phenoxyacetic acids, with potential for novel catalytic strategies to improve efficiency and yield. A common and historical method for creating the ether linkage in phenoxyacetic acids is the Williamson ether synthesis. This involves the reaction of a phenolate (B1203915) with a haloacetic acid derivative. For the target molecule, a plausible route would involve the reaction of the sodium salt of 4-(2-oxopropyl)phenol with sodium chloroacetate. nih.gov

Further advancements in synthetic methodology could focus on the development of more efficient and environmentally benign catalytic systems. For instance, acid-catalyzed etherification presents an alternative route. youtube.com Research could explore the use of various solid acid catalysts or Lewis acids to facilitate the reaction between 4-(2-oxopropyl)phenol and a suitable acetic acid precursor, potentially under milder conditions and with easier work-up procedures. The use of phosphonitrilic chloride (PNT) as an activator for the esterification of phenoxyacetic acids with phenols has been reported, suggesting its potential application in forming derivatives of the target compound. jocpr.com

Future research in this area could focus on:

Microwave-assisted synthesis: To potentially shorten reaction times and improve yields.

Flow chemistry: For continuous and scalable production.

Development of novel catalysts: Including organocatalysts or metal-organic frameworks (MOFs) to enhance selectivity and reduce waste.

A comparison of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes for this compound

Synthetic Method General Description Potential Advantages Potential Challenges
Williamson Ether Synthesis Reaction of a phenolate with a haloacetate. Well-established, reliable. May require stoichiometric amounts of base, potential for side reactions.
Acid-Catalyzed Etherification Reaction of a phenol (B47542) with an alcohol/ester in the presence of an acid catalyst. youtube.com Catalytic amounts of acid, potentially milder conditions. Catalyst separation, potential for dehydration or other side reactions.

Deepening Mechanistic Understanding of Biological Activities and Target Engagement

The biological activities of phenoxyacetic acid derivatives are diverse and dependent on the nature and position of substituents on the aromatic ring. nih.gov For instance, some chlorinated derivatives are well-known herbicides, while others have shown promise as anti-inflammatory agents by inhibiting enzymes like cyclooxygenase-2 (COX-2). researchgate.net The presence of the 2-oxopropyl group at the 4-position of the phenoxy ring in the target molecule suggests several avenues for biological investigation. The ketone moiety, in particular, could play a significant role in target binding and biological activity. nih.govresearchgate.net

Future research should aim to:

Screen for a wide range of biological activities: Including herbicidal, antifungal, antibacterial, antiviral, and anticancer effects. Studies on related phenoxyacetic acid derivatives have shown activity against Mycobacterium tuberculosis. nih.gov

Identify specific molecular targets: Through techniques such as affinity chromatography, proteomics, and computational docking studies. For example, some phenoxyacetic acid derivatives have been identified as agonists for the free fatty acid receptor 1 (FFA1), a target for type 2 diabetes. nih.gov

Elucidate the mechanism of action: Once a biological activity and target are identified, detailed mechanistic studies would be crucial. This could involve investigating enzyme kinetics, signal transduction pathways, and effects on gene expression.

Rational Drug Design and Optimization of this compound-Based Scaffolds

Should this compound exhibit promising biological activity, its structure can serve as a scaffold for rational drug design and optimization. Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools in this regard, helping to correlate physicochemical properties of molecules with their biological activities. researchgate.net By systematically modifying the structure of the lead compound and assessing the impact on activity, more potent and selective analogs can be developed. nih.gov

Key areas for structural modification and optimization include:

The 2-oxopropyl side chain: Modifications to the length of the alkyl chain, the position of the ketone, or its replacement with other functional groups could significantly impact activity.

The phenoxy ring: Introduction of various substituents (e.g., halogens, alkyl groups, nitro groups) at different positions could modulate electronic properties, lipophilicity, and steric interactions with the target. nih.govnih.gov

The acetic acid moiety: Esterification or amidation of the carboxylic acid could alter pharmacokinetic properties such as cell permeability and metabolic stability.

Molecular modeling and computational chemistry can play a pivotal role in guiding these modifications, predicting binding affinities, and prioritizing compounds for synthesis and testing. mdpi.com

Comprehensive Environmental Fate Assessment and Development of Remediation Strategies for Complex Phenoxyacetic Acid Derivatives

Given that many phenoxyacetic acids are used as herbicides, understanding the environmental fate of this compound is crucial, especially if it or its derivatives are considered for agricultural applications. Phenoxyacetic acids are generally water-soluble and can be mobile in soil, potentially contaminating ground and surface water. nih.gov

Key research questions to address include:

Biodegradation: Identifying microbial species capable of degrading the compound and elucidating the metabolic pathways involved. prakritimitrango.comresearchgate.net The presence of specific genes, such as tfdA, can enhance the degradation of phenoxyacetic acids. nih.gov

Photodegradation: Assessing the stability of the compound under sunlight and identifying the photolytic degradation products. nih.gov

Adsorption and Leaching in Soil: Quantifying the compound's interaction with different soil types to predict its mobility in the environment. nih.gov

Toxicity to non-target organisms: Evaluating the potential impact on soil microflora, aquatic life, and other organisms.

Based on these findings, effective remediation strategies can be developed. These may include:

Bioremediation: Utilizing microorganisms to break down the compound in contaminated soil and water. researchgate.net

Advanced Oxidation Processes (AOPs): Employing methods like ozonation or UV/H2O2 treatment to chemically degrade the compound in water. nih.gov

Adsorption: Using materials like activated carbon to remove the compound from water. nih.gov

The effectiveness of these remediation techniques will depend on factors such as water quality. purdue.edu Analytical methods like ultra-high performance liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS) would be essential for monitoring the compound and its degradation products in environmental samples. nih.govepa.gov

Application of Emerging Technologies in this compound Research

Emerging technologies, particularly artificial intelligence (AI) and advanced material science, offer transformative potential for accelerating research on this compound.

AI in Drug Discovery and Synthesis:

Predictive Modeling: Machine learning (ML) and deep learning (DL) algorithms can be trained on large datasets of chemical structures and biological activities to predict the potential therapeutic effects or toxicity of novel compounds like this compound. researchgate.netmdpi.comacademicjournals.org

De Novo Design: Generative AI models can design novel molecules based on the this compound scaffold with optimized properties for a specific biological target. nih.gov

Retrosynthesis Prediction: AI tools can predict efficient synthetic routes, saving time and resources in the laboratory.

Pharmacokinetic Prediction: ML models can forecast the absorption, distribution, metabolism, and excretion (ADME) properties of new derivatives. arxiv.org

Advanced Material Science:

Drug Delivery Systems: Encapsulation of the compound in nanomaterials like liposomes or polymeric nanoparticles could improve its solubility, stability, and targeted delivery to specific tissues or cells.

Smart Materials: Development of materials that release the compound in response to specific stimuli (e.g., pH, temperature) could enable controlled-release formulations for agricultural or therapeutic applications.

Catalyst Support: Advanced materials can serve as supports for catalysts used in the synthesis of the compound, improving catalyst stability and reusability.

The integration of these cutting-edge technologies will be instrumental in unlocking the full potential of this compound and its derivatives, from fundamental discovery to practical application.

Q & A

Q. Methodological Answer :

  • 1H/13C NMR : Identify protons on the phenoxy ring (δ 6.8–7.2 ppm) and the acetic acid moiety (δ 3.8–4.2 ppm for CH₂). The 2-oxopropyl group shows a carbonyl signal at δ 208–210 ppm in 13C NMR .
  • IR Spectroscopy : Confirm the carboxylic acid (O–H stretch: 2500–3300 cm⁻¹), carbonyl (C=O: 1700–1750 cm⁻¹), and ether (C–O–C: 1200–1250 cm⁻¹) groups .
  • HPLC : Assess purity using a C18 column (mobile phase: 0.1% TFA in water/acetonitrile). Retention time consistency indicates batch reproducibility .

Advanced: How can researchers investigate the metabolic stability of this compound in preclinical models?

Q. Methodological Answer :

  • In Vitro Assays : Incubate the compound with liver microsomes (human/rat) at 37°C. Quench reactions at intervals (0, 15, 30, 60 min) with ice-cold acetonitrile. Analyze parent compound degradation via LC-MS/MS .
  • Metabolite Identification : Use high-resolution MS (HRMS) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation). Compare fragmentation patterns with reference standards .
  • Species Comparison : Cross-validate metabolic pathways in hepatocytes from multiple species (e.g., mouse, dog) to predict human pharmacokinetics .

Advanced: What strategies are effective in resolving contradictions between in vitro and in vivo activity data for this compound?

Q. Methodological Answer :

  • Bioavailability Analysis : Measure plasma protein binding (equilibrium dialysis) and permeability (Caco-2 cell monolayer assay) to assess absorption limitations .
  • Metabolite Interference : Test major metabolites (identified via LC-HRMS) in vitro to rule out off-target effects .
  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Corrogate in vitro IC₅₀ values with in vivo exposure (AUC, Cmax) using compartmental models .

Advanced: How to design structure-activity relationship (SAR) studies to optimize the bioactivity of derivatives?

Q. Methodological Answer :

  • Substituent Variation : Synthesize analogs with modifications to the oxopropyl group (e.g., alkylation, fluorination) or phenoxy ring (e.g., electron-withdrawing groups at para positions) .
  • Biological Screening : Test derivatives in enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) or cell viability assays (e.g., MTT in cancer lines) .
  • Computational Docking : Use Schrödinger Suite or AutoDock to predict binding modes with target proteins (e.g., kinases). Prioritize derivatives with improved binding energy .

Basic: What are the key stability considerations for storing this compound, and how should degradation be monitored?

Q. Methodological Answer :

  • Storage : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation and hydrolysis. Use desiccants to avoid moisture .
  • Degradation Monitoring : Perform accelerated stability studies (40°C/75% RH for 1 month). Analyze samples weekly via HPLC for degradation products (e.g., free phenol or acetic acid) .

Advanced: How can computational methods predict the reactivity of this compound in different chemical environments?

Q. Methodological Answer :

  • Reactivity Prediction : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify electrophilic/nucleophilic sites .
  • Solvent Effects : Simulate solvation free energy (COSMO-RS) to predict solubility and stability in polar vs. nonpolar solvents .
  • Degradation Pathways : Apply Gaussian 09 to model hydrolysis mechanisms (acidic/basic conditions) and identify transition states .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.